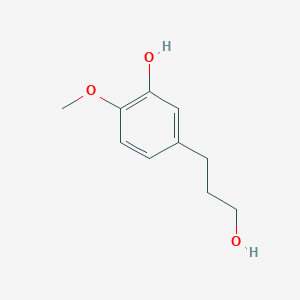

5-(3-Hydroxypropyl)-2-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-hydroxypropyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h4-5,7,11-12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWDLPLJWSIDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553873 | |

| Record name | 5-(3-Hydroxypropyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57627-75-5 | |

| Record name | 5-(3-Hydroxypropyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Classification Within Phenolic Compounds

From a chemical nomenclature perspective, the name 5-(3-Hydroxypropyl)-2-methoxyphenol explicitly details its molecular structure. The parent molecule is a phenol, which is a benzene (B151609) ring substituted with a hydroxyl (-OH) group. Following IUPAC naming conventions, the substituents on the benzene ring are numbered to give the lowest possible locants. In this case, the primary functional group is the phenolic hydroxyl group. The methoxy (B1213986) group (-OCH3) is located at the second position, and the 3-hydroxypropyl group (-CH2CH2CH2OH) is at the fifth position relative to the principal hydroxyl group.

Structurally, this compound is classified as a substituted phenol. More specifically, it is a guaiacol (B22219) derivative, as guaiacol (2-methoxyphenol) forms its core structure. wikipedia.orgchemeo.com The presence of both a phenolic hydroxyl group and an alcoholic hydroxyl group (at the end of the propyl side chain) makes it a di-hydroxylated compound with one of the hydroxyl groups being phenolic and the other alcoholic.

Synthetic Methodologies and Chemical Modifications of 5 3 Hydroxypropyl 2 Methoxyphenol

Chemical Synthesis Routes

The formation of 5-(3-hydroxypropyl)-2-methoxyphenol can be achieved through targeted laboratory protocols and as a product of lignin (B12514952) breakdown processes.

While specific laboratory synthesis protocols for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from methods used for its structural isomer, 4-(3-hydroxypropyl)-2-methoxyphenol, also known as dihydroconiferyl alcohol. One common approach involves the reduction of a corresponding aldehyde or ketone. For instance, the synthesis of a similar compound, 5-hydroxymethyl-2-methoxyphenol, is achieved through the reduction of isovanillin (B20041) using sodium borohydride (B1222165) in methanol (B129727). ucl.ac.uk A plausible synthetic route for this compound could therefore involve the reduction of a suitable precursor such as 3-(5-hydroxy-2-methoxyphenyl)propanal or a related carboxylic acid derivative.

General synthetic strategies for methoxyphenols can also be adapted. For example, guaiacol (B22219), the parent compound of this compound, can be prepared by the methylation of catechol followed by selective mono-demethylation. wikipedia.org Another laboratory method involves the hydrolysis of the diazonium derivative of o-anisidine. wikipedia.org The synthesis of more complex derivatives often starts from commercially available building blocks like guaiacol or vanillin. wikipedia.orgresearchgate.net

Aryl-substituted 2-methoxyphenol derivatives have been synthesized from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade, indicating the versatility of synthetic approaches to this class of compounds. thegoodscentscompany.comnih.gov

Lignin, a major component of lignocellulosic biomass, is a rich source of aromatic compounds, including guaiacyl (G) and syringyl (S) phenylpropanoid units. nih.govrsc.org The depolymerization of lignin is a key strategy for producing valuable phenolic compounds. researchgate.netnih.govrsc.org Various catalytic and biocatalytic processes are employed to break down the complex lignin polymer into monomeric and oligomeric phenols. researchgate.netresearchgate.net

Reductive catalytic fractionation (RCF) of native lignin is a prominent method for obtaining deoxygenated aromatic molecules. rsc.org For instance, the catalytic hydrogenolysis of lignins from Pinus radiata has been shown to yield dihydroconiferyl alcohol and 4-n-propyl guaiacol as major monomeric products. ebi.ac.uk While the 4-substituted isomer is more commonly reported, the formation of this compound as a guaiacyl-propanoid unit from lignin is plausible, depending on the lignin source and the specific depolymerization conditions.

Processes involving formaldehyde (B43269) stabilization during biomass pretreatment have been shown to facilitate the production of guaiacyl and syringyl monomers at near-theoretical yields during subsequent hydrogenolysis. researchgate.net This approach prevents lignin condensation by forming 1,3-dioxane (B1201747) structures with the lignin side-chain hydroxyl groups. researchgate.net Furthermore, enzymatic depolymerization of lignin using β-etherase pathway enzymes has demonstrated the release of guaiacyl and syringyl derivatives. nih.govnih.gov

| Depolymerization Method | Lignin Source | Key Products | Reference(s) |

| Catalytic Hydrogenolysis | Pinus radiata | Dihydroconiferyl alcohol, 4-n-propyl guaiacol | ebi.ac.uk |

| Reductive Catalytic Fractionation | Birch wood | 2-methoxy-4-(prop-1-enyl)phenol, 2,6-dimethoxy-4-(prop-1-enyl)phenol | rsc.org |

| Formaldehyde Stabilization & Hydrogenolysis | Beech, Poplar | Guaiacyl and syringyl monomers | researchgate.net |

| Enzymatic Depolymerization (β-etherase) | Various | Guaiacyl, syringyl, and tricin (B192558) derivatives | nih.govnih.gov |

| Aqueous Electrochemical Depolymerization | Kraft lignin | Phenolic compounds, aliphatic products | researchgate.net |

Derivatization Strategies for Structural Modification

The functional groups of this compound, namely the propyl side chain, the phenolic hydroxyl group, and the methoxy (B1213986) group, offer multiple sites for chemical modification to produce a range of derivatives with tailored properties.

Modification of the 3-hydroxypropyl side chain can lead to a variety of analogues. For example, the hydroxyl group of the side chain can undergo oxidation to form the corresponding aldehyde or carboxylic acid. nih.gov Esterification of this hydroxyl group with various acyl chlorides or anhydrides is also a common derivatization strategy. nih.govlibretexts.org

Hydrogenation of related compounds, such as 5,5'-diallyl biphenyl (B1667301) derivatives, using a palladium on carbon (Pd/C) catalyst results in the corresponding 5,5'-dipropyl biphenyl derivatives, demonstrating a method to saturate double bonds in the side chain. nih.gov

The phenolic hydroxyl and methoxy groups are key targets for functionalization. The phenolic hydroxyl group can be readily derivatized. nih.gov Common reactions include:

Alkylation: Replacement of the acidic hydrogen with an alkyl or benzyl (B1604629) group. libretexts.org

Esterification: Reaction with acyl chlorides, such as benzoyl chloride, to form esters. libretexts.org

Silylation: Reaction with reagents like phenyldimethylchlorosilane to form silyl (B83357) ethers, which can be useful for analytical purposes such as gas chromatography. nih.gov

The methoxy group can also be a site for modification, although it is generally less reactive than the phenolic hydroxyl group. Demethylation of the methoxy group in guaiacol derivatives can occur under certain oxidative conditions. nih.gov Conversely, methylation of a second hydroxyl group, if present, can be achieved using reagents like dimethyl sulfate. wikipedia.org

| Functional Group | Derivatization Reaction | Reagent Example(s) | Product Type | Reference(s) |

| Propyl Side Chain Hydroxyl | Oxidation | - | Aldehyde, Carboxylic Acid | nih.gov |

| Propyl Side Chain Hydroxyl | Esterification | Acyl chlorides, Anhydrides | Ester | nih.govlibretexts.org |

| Phenolic Hydroxyl | Alkylation | Alkyl halides | Ether | libretexts.org |

| Phenolic Hydroxyl | Esterification | Benzoyl chloride | Ester | libretexts.org |

| Phenolic Hydroxyl | Silylation | Phenyldimethylchlorosilane | Silyl ether | nih.gov |

| Methoxy Group | Demethylation | - | Phenol | nih.gov |

Biocatalytic and Enzymatic Transformations

Biocatalytic methods offer environmentally friendly alternatives for the modification of phenolic compounds derived from lignin. researchgate.netnih.gov Enzymes can catalyze specific transformations on the aromatic ring and its substituents.

Enzymatic reactions applicable to guaiacol-type structures include:

Hydroxylation/Monooxygenation: Introduction of additional hydroxyl groups onto the aromatic ring, which can alter the compound's properties. researchgate.net

Methylation/Demethylation: Enzymatic modification of the methoxy and hydroxyl groups. researchgate.net

Carboxylation/Decarboxylation: Addition or removal of a carboxylic acid group from the aromatic ring, catalyzed by enzymes such as phenolic acid decarboxylases. mdpi.com

Oxidative Coupling: Enzymes like laccases and peroxidases can catalyze the oxidative coupling of phenolic compounds, leading to the formation of dimers and polymers. researchgate.netresearchgate.net For instance, tyrosinase can oxidize phenols to reactive ortho-quinones, which can then react with other molecules. nih.gov

The conversion of lignin-derived compounds like ferulic acid to valuable chemicals such as coniferyl alcohol has been demonstrated using two-step enzymatic processes, highlighting the potential for biocatalytic pathways to produce and modify compounds like this compound. ucl.ac.uk

Enzyme-Mediated Synthesis of Derivatives

The enzymatic synthesis of derivatives of this compound, also known as dihydroconiferyl alcohol (DCA), has been explored as a method to produce lipophilic antioxidants. mdpi.com This approach offers high selectivity, particularly for the esterification of the aliphatic hydroxyl group while preserving the phenolic hydroxyl group, which is crucial for antioxidant activity. mdpi.com

Research has focused on the use of lipases to catalyze the esterification of the primary aliphatic hydroxyl group in this compound with various fatty acids. mdpi.com This selective modification enhances the compound's compatibility with hydrophobic matrices like oils, cosmetics, and polymers. mdpi.com

In one study, the enzymatic esterification of this compound was conducted using a lipase (B570770) to react it with fatty acids of varying chain lengths (C6 to C12). mdpi.com The reactions demonstrated that the lipase could effectively catalyze the esterification for all tested fatty acids, achieving significant conversion rates. mdpi.com The process was optimized for both solvent-assisted and solvent-free conditions. mdpi.com Under solvent-assisted conditions with two molar equivalents of the fatty acid, a product yield of 97% was achieved after 24 hours. mdpi.com A solvent-free system, using a tenfold molar excess of the fatty acid, reached the same yield in just 3 hours. mdpi.com

The resulting esterified products, such as 4-(3-hydroxypropyl)-2-methoxyphenyl octanoate (B1194180) (DCA-C8), have shown notable long-term antioxidant activity, comparable to commercially available antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). nih.gov

Below is a table summarizing the enzymatic esterification of this compound with different fatty acids.

| Fatty Acid (Acyl Donor) | Chain Length | Substrate Conversion (%) |

| Hexanoic Acid | C6 | 74 |

| Octanoic Acid | C8 | 84 |

| Decanoic Acid | C10 | 78 |

| Dodecanoic Acid | C12 | 75 |

| Data sourced from a study on the lipase-catalyzed esterification of dihydroconiferyl alcohol. mdpi.com |

Enzymatic Cleavage and Modification Studies

Currently, there is a lack of specific research in the available scientific literature concerning the enzymatic cleavage or other enzymatic modifications of esters derived from this compound. While the synthesis of these derivatives has been a subject of study, their subsequent enzymatic breakdown or alteration has not been a focus of the reviewed research.

Advanced Analytical Techniques for the Characterization of 5 3 Hydroxypropyl 2 Methoxyphenol

Chromatographic Separations

Chromatographic techniques are powerful tools for separating components from a mixture, allowing for the identification and quantification of individual substances. For 5-(3-Hydroxypropyl)-2-methoxyphenol, several chromatographic methods are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be used to determine its presence in a sample and to identify related impurities. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

While specific experimental GC-MS data for this compound is not readily available in public databases, analysis of a closely related compound, 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol, provides insight into the expected fragmentation patterns. nih.govKey fragment ions would likely arise from cleavage of the propyl side chain and the methoxy (B1213986) group. For complex plant extracts, which may contain a variety of phenolic compounds, GC-MS is an essential tool for creating a detailed product profile. nih.govThe general approach involves derivatization to increase volatility, followed by separation on a suitable capillary column and detection by a mass spectrometer operating in electron ionization (EI) mode. researchgate.netTable 1: Predicted GC-MS Fragmentation for this compound (Note: This table is predictive and based on common fragmentation patterns of similar phenolic compounds.)

| Mass-to-Charge Ratio (m/z) | Predicted Fragment Ion |

| 182 | [M]+ (Molecular Ion) |

| 167 | [M-CH3]+ |

| 153 | [M-C2H5]+ |

| 137 | [M-C3H7O]+ |

| 124 | [M-C3H6O-H2O]+ |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Variants (UPLC-Q-TOF/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable, such as many phenolic compounds. nih.govThis method separates compounds in a liquid mobile phase based on their interactions with a stationary phase, followed by detection with a mass spectrometer.

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry offers even greater resolution and mass accuracy. This allows for the precise determination of the elemental composition of the analyte and its fragments, which is invaluable for the identification of unknown compounds and the characterization of complex mixtures. uu.nlsemanticscholar.orgFor the analysis of this compound, a reversed-phase UPLC system with a C18 column is typically employed, using a gradient elution of water and an organic solvent like acetonitrile, often with a small amount of acid such as formic acid to improve peak shape. nih.govjapsonline.comTable 2: Illustrative UPLC-Q-TOF/MS Parameters for Analysis of Phenolic Compounds (Note: These are general parameters and would require optimization for the specific analysis of this compound.)

| Parameter | Value |

| UPLC System | |

| Column | C18, 1.8 µm, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Q-TOF MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Mass Range | 50 - 1200 m/z |

| Capillary Voltage | 3.0 kV |

| Collision Energy | Ramped (e.g., 10-40 eV) |

While specific retention times for this compound are not published, they can be estimated based on its polarity relative to other phenolic compounds in a given chromatographic system. researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC) in Compound Quantification

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is considered a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents. nih.govIt is particularly well-suited for the separation and quantification of chiral compounds and can also be applied to the analysis of various natural products, including phenolic compounds. youtube.com The quantification of this compound using SFC would involve developing a method with an appropriate stationary phase and a modifier (a small amount of organic solvent like methanol (B129727) added to the CO2) to achieve good separation and peak shape. nih.govDetection can be performed using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer. While specific SFC applications for this compound are not documented, the technique has been successfully used for the quantification of other phenolic compounds in various matrices. nih.govyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

One-Dimensional NMR (¹H and ¹³C) Spectral Analysis

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. The chemical shift, integration, and multiplicity of the signals reveal the number of protons, their electronic environment, and the number of neighboring protons, respectively. For this compound, one would expect to see distinct signals for the aromatic protons, the methoxy protons, and the protons of the hydroxypropyl side chain. libretexts.org ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbons and their chemical environment (e.g., aromatic, aliphatic, attached to an oxygen).

Table 3: Predicted ¹H NMR Spectral Data for this compound (Source: Predicted using advanced NMR prediction software)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | d | 1H | Aromatic H |

| ~6.7 | d | 1H | Aromatic H |

| ~6.6 | dd | 1H | Aromatic H |

| ~5.5 | s (broad) | 1H | Phenolic OH |

| ~4.6 | t | 1H | Propyl OH |

| ~3.8 | s | 3H | Methoxy (-OCH₃) |

| ~3.6 | t | 2H | -CH₂-OH |

| ~2.6 | t | 2H | Ar-CH₂- |

| ~1.8 | m | 2H | -CH₂-CH₂-CH₂- |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (Source: Predicted using advanced NMR prediction software)

| Chemical Shift (ppm) | Assignment |

| ~146 | C-O (aromatic) |

| ~145 | C-O (aromatic) |

| ~133 | C (aromatic) |

| ~121 | CH (aromatic) |

| ~114 | CH (aromatic) |

| ~111 | CH (aromatic) |

| ~62 | -CH₂-OH |

| ~56 | Methoxy (-OCH₃) |

| ~34 | -CH₂-CH₂-CH₂- |

| ~32 | Ar-CH₂- |

Two-Dimensional NMR (COSY, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

Correlation SpectroscopY (COSY) is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduThis is instrumental in identifying adjacent protons and piecing together the spin systems within a molecule, such as the protons on the propyl chain and their relationship to the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC) is a heteronuclear experiment that shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduThis technique is crucial for establishing the connectivity between different parts of the molecule, for example, linking the methoxy protons to their corresponding carbon on the aromatic ring and confirming the position of the hydroxypropyl side chain. researchgate.netresearchgate.netTable 5: Predicted Key 2D NMR Correlations for this compound (Source: Predicted using advanced NMR prediction software)

| Correlation Type | Proton (¹H) Signal | Correlated Carbon (¹³C) or Proton (¹H) Signal |

| COSY | Ar-CH₂- (~2.6 ppm) | -CH₂-CH₂-CH₂- (~1.8 ppm) |

| COSY | -CH₂-CH₂-CH₂- (~1.8 ppm) | -CH₂-OH (~3.6 ppm) |

| HMBC | Methoxy (-OCH₃) (~3.8 ppm) | C-O (aromatic) (~145 ppm) |

| HMBC | Ar-CH₂- (~2.6 ppm) | Aromatic C (~133 ppm), Aromatic CH (~121, 111 ppm) |

| HMBC | -CH₂-OH (~3.6 ppm) | -CH₂-CH₂-CH₂- (~34 ppm) |

By combining the information from these advanced analytical techniques, a comprehensive and unambiguous characterization of this compound can be achieved.

Spectroscopic Methods for Purity and Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and purity verification of this compound. While comprehensive experimental spectra for this specific isomer are not extensively published, its structure can be definitively confirmed using a combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, based on well-established principles for phenolic compounds.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds. For a polar molecule like this compound, analysis by GC-MS necessitates prior derivatization to increase its volatility. Following derivatization, the resulting mass spectrum would provide the molecular weight of the derivative and a characteristic fragmentation pattern essential for structural confirmation.

Expected key fragments in the mass spectrum of the derivatized compound would arise from the cleavage of the propyl side chain and the loss of the methoxy group. For instance, analysis of the related compound 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol shows a prominent molecular ion peak along with fragments corresponding to cleavages within the side chain and aromatic ring structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful method for elucidating the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR would provide detailed information about the chemical environment of each atom in this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the hydroxypropyl side chain. The splitting patterns (multiplicity) and coupling constants of these signals would confirm the substitution pattern on the benzene (B151609) ring and the connectivity of the propyl chain.

¹³C NMR: The carbon-13 NMR spectrum would display a unique signal for each of the 10 carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts of the aromatic carbons would verify the positions of the substituents on the ring.

The following table outlines the predicted NMR chemical shifts for this compound.

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (Ar-H) | 6.7 - 6.9 | 110 - 148 |

| Methoxy Protons (-OCH₃) | ~3.8 | ~56 |

| Methylene Protons (-CH₂-OH) | ~3.6 | ~62 |

| Methylene Protons (Ar-CH₂-) | ~2.6 | ~32 |

| Methylene Protons (-CH₂-CH₂-CH₂-) | ~1.8 | ~31 |

| Phenolic Proton (Ar-OH) | Variable (broad singlet) | - |

| Alcoholic Proton (-CH₂-OH) | Variable (triplet) | - |

Note: Predicted values are based on standard chemical shift tables and data for structurally similar compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. Analysis of related hydroxybenzene derivatives shows distinct peaks for hydroxyl, ether, and aromatic groups. researchcommons.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Phenolic & Alcoholic) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 |

| C-O Stretch (Aryl Ether) | 1230 - 1270 |

| C-O Stretch (Primary Alcohol) | 1050 - 1085 |

Sample Preparation and Derivatization for Enhanced Analytical Resolution

Proper sample preparation is a critical step for the accurate analysis of phenolic compounds, particularly when using gas chromatography. nih.gov Due to the presence of polar hydroxyl groups, this compound has low volatility and can interact unfavorably with the chromatographic system, leading to poor peak shape and inaccurate quantification. Chemical derivatization is employed to overcome these challenges. jfda-online.comresearchgate.net

The primary goal of derivatization is to convert the polar, active hydrogen atoms of the phenolic and alcoholic hydroxyl groups into non-polar, thermally stable groups. nih.gov This transformation increases the molecule's volatility, making it suitable for GC-MS analysis, and improves the separation efficiency and detection sensitivity. jfda-online.com

Silylation

The most common derivatization technique for compounds containing hydroxyl groups is silylation. nih.gov This involves reacting the analyte with a silylating agent to form a trimethylsilyl (B98337) (TMS) ether.

The reaction replaces the active hydrogen of the -OH groups with a non-polar -Si(CH₃)₃ group. A widely used and effective reagent for this purpose is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govyoutube.com The reaction is typically performed at a slightly elevated temperature to ensure completion. nih.gov The resulting TMS-derivatized this compound is significantly more volatile and thermally stable, yielding sharp, symmetrical peaks in the gas chromatogram.

Other Derivatization Methods

While silylation is most common, other methods can also be employed:

Acylation: This method involves reaction with an acylating agent, such as a fluorinated anhydride, to form ester derivatives. This can enhance volatility and improve detectability, especially with electron capture detectors. jfda-online.com

Alkylation: This converts acidic hydroxyl groups to ethers, for example, through methylation. This can be useful for specific analytical applications. researchgate.net

The choice of derivatization technique depends on the analytical method being used and the specific properties of the analyte. For a comprehensive analysis of this compound by GC-MS, silylation is the most established and effective approach.

| Derivatization Method | Reagent Example | Target Functional Group | Purpose |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Phenolic & Alcoholic -OH | Increase volatility and thermal stability for GC-MS. nih.govyoutube.com |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Phenolic & Alcoholic -OH | Increase volatility; enhance detection. jfda-online.com |

| Alkylation | Iodomethane with a base | Phenolic -OH | Form ether derivatives for specific analytical needs. researchgate.net |

Preclinical Biological Activity and Mechanisms of 5 3 Hydroxypropyl 2 Methoxyphenol and Its Derivatives

Investigation of Biological Activity in In Vitro Systems

In vitro research provides the foundational understanding of a compound's biological interactions in a controlled environment. For 5-(3-Hydroxypropyl)-2-methoxyphenol and its analogs, these studies have explored their capacity to counteract oxidative stress, inhibit the growth of pathogenic microbes, exert cytotoxic effects on cancerous cells, modulate enzyme functions, interfere with melanin (B1238610) production, and exhibit insecticidal properties.

Antioxidant Capacity Assays

The antioxidant potential of phenolic compounds is a well-documented area of research. While specific DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay results for this compound are not extensively reported in the available literature, studies on structurally similar methoxyphenols provide insights into its likely antioxidant capabilities. For instance, Dihydroconiferyl alcohol has been noted for its cytoprotective activity, which includes antioxidant effects in MCF-7 cells under hydrogen peroxide-induced stress. clinisciences.com The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The number and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring significantly influence this activity. researchgate.net

| Assay Type | Compound | Metric | Result |

| Cytoprotective Assay | Dihydroconiferyl alcohol | Antioxidant Effect | Exhibited cytoprotective activity with antioxidant effects in MCF-7 cells under H2O2 stress. clinisciences.com |

This table presents available data on the antioxidant activity of Dihydroconiferyl alcohol.

Antimicrobial Effects against Pathogenic Microorganisms

| Microorganism | Compound Class | Observed Effect |

| Various Bacteria | Alcohol-based sanitizers | Rapid eradication of bacteria. plos.org |

This table provides a general overview of the antimicrobial potential of related compound classes.

Cytotoxic Effects on Cancer Cell Lines

The evaluation of cytotoxic effects against cancer cell lines is a primary step in the discovery of new anticancer agents. Dihydroconiferyl alcohol has been shown to exhibit cytoprotective effects in MCF-7 breast cancer cells when subjected to oxidative stress. clinisciences.com However, other studies on different methoxyphenyl derivatives have demonstrated selective cytotoxicity towards cancer cells. nih.gov For instance, certain 5-hydroxyindole-3-carboxylic acid and ester derivatives, which share some structural similarities, have shown significant cytotoxic effects against the MCF-7 cell line with minimal impact on normal human dermal fibroblasts. nih.gov The specific cytotoxic profile of this compound against a broader range of cancer cell lines warrants further investigation.

| Cell Line | Compound | Metric | Result |

| MCF-7 (Breast Cancer) | Dihydroconiferyl alcohol | Cytoprotective Effect | Showed protection against H2O2-induced stress. clinisciences.com |

| MCF-7 (Breast Cancer) | 5-hydroxyindole-3-carboxylic acid/ester derivatives | IC50 | Some derivatives showed IC50 values < 10 µM. nih.gov |

This table summarizes the cytotoxic and cytoprotective findings for Dihydroconiferyl alcohol and related compounds.

Enzyme Inhibition and Modulation Studies

The ability of a compound to inhibit or modulate the activity of specific enzymes is a key indicator of its therapeutic potential. While there is no specific data on the enzyme inhibitory profile of this compound, studies on other methoxyphenols and related structures have shown inhibitory effects on enzymes like cyclooxygenases (COX). For example, derivatives of nonspecific COX-1 and COX-2 inhibitors have been synthesized and shown to be potent anti-inflammatory agents. researchgate.net Furthermore, various natural compounds are known to inhibit tyrosinase, an enzyme crucial for melanin production. mdpi.com Given its phenolic structure, this compound could potentially interact with various enzymatic targets, a hypothesis that requires experimental validation.

| Enzyme | Compound Class | Observed Effect |

| Cyclooxygenase (COX) | NSAID derivatives with 3,4,5-trimethoxybenzyl alcohol | Enhanced inhibitory activity compared to parent drugs. researchgate.net |

| Tyrosinase | Various seaweed extracts | Potent inhibitory effects. mdpi.com |

This table illustrates the enzyme inhibitory potential of related compound classes.

Studies on Melanogenesis Inhibition

The process of melanogenesis, or melanin production, is a target for compounds aimed at treating hyperpigmentation disorders. nih.gov The key enzyme in this pathway is tyrosinase. nih.gov While direct evidence for the effect of this compound on melanogenesis is not available, other phenolic compounds and small molecules have been shown to inhibit this process. nih.govsigmaaldrich.com For example, certain carboxylic acids can reduce melanin production in B16-F10 cells by inhibiting tyrosinase and DOPA auto-oxidation. mdpi.com The structural features of this compound, particularly the phenolic hydroxyl group, suggest a potential for interaction with the active site of tyrosinase, but this remains to be experimentally confirmed.

| Cell Line/Assay | Compound Type | Mechanism of Action |

| B16 Melanoma Cells | 2,5-dimethyl-4-hydroxy-3(2H)-furanone | Inhibition of α-MSH-induced melanogenesis. nih.gov |

| Mushroom Tyrosinase Assay | MHY908 | Direct inhibition of tyrosinase activity. sigmaaldrich.com |

| B16-F10 Cells | Carboxylic Acids | Inhibition of tyrosinase and DOPA auto-oxidation. mdpi.com |

This table presents findings on melanogenesis inhibition by various compounds, suggesting potential avenues of research for this compound.

Evaluation of Insecticidal Properties

Natural products are a rich source of compounds with insecticidal activity. While direct testing of this compound for insecticidal properties is not widely reported, studies on structurally related compounds from essential oils have shown promise. For example, sesquiterpene alcohols isolated from Clausena indica leaves have demonstrated significant toxicity, antifeedant, and oviposition deterrent activities against various insect pests. nih.gov These compounds were also found to inhibit acetylcholinesterase, a key enzyme in the insect nervous system. nih.gov Given the structural similarities, it is plausible that this compound could exhibit some degree of insecticidal activity, a hypothesis that requires further investigation.

| Insect Pest | Compound Type | Activity | Metric |

| Spodoptera litura, Helicoverpa armigera, Tribolium castaneum | Sesquiterpene alcohols (τ-cadinol, β-bisabolol) | Toxicity, Antifeedant, Oviposition deterrent | LD50, DC50, OD50 |

| Sf9 cells | τ-cadinol, β-bisabolol | Cytotoxicity | IC50 |

This table highlights the insecticidal potential of structurally related natural compounds.

Elucidation of Cellular and Molecular Mechanisms

The preclinical biological activity of this compound and its derivatives is rooted in their ability to modulate key cellular and molecular pathways. Research has increasingly focused on understanding these mechanisms, particularly their impact on intracellular signaling, enzymatic targets, and antioxidant responses.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, ERK)

This compound, also known as dihydroconiferyl alcohol, and its related compounds have demonstrated the capacity to interfere with pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinase (ERK) pathways.

Lignans (B1203133), the broader class of polyphenolic compounds to which this compound belongs, are recognized for their anti-inflammatory properties, which are often mediated through the suppression of the NF-κB signaling pathway. nih.govresearchgate.netnih.gov This pathway is a critical regulator of inflammatory responses, and its inhibition can lead to a decrease in the production of various inflammatory mediators. nih.govresearchgate.net For instance, dietary lignans have been shown to target the NF-κB pathway, thereby inhibiting the expression of inflammatory cytokines. nih.govresearchgate.net

Specific studies on derivatives of this compound have provided more direct evidence. A study involving a modified form of silibinin (B1684548) A, which incorporates a dihydroconiferyl alcohol moiety, demonstrated a reduction in the phosphorylation of NF-κB induced by lipopolysaccharide (LPS) in macrophage cell lines. jst.go.jp This suggests a direct interference with the activation of this key transcription factor.

Furthermore, research on compounds isolated from the rhizome of Ophiopogon japonicus identified a derivative of dihydroconiferyl alcohol, 4-O-(2-Hydroxy-1-hydroxymethylethyl)-dihydroconiferyl alcohol. nih.gov The anti-inflammatory activity of a co-isolated compound was suggested to be mediated through the inhibition of the phosphorylation of ERK1/2 and JNK in the MAPK signaling pathway. nih.gov The ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and inflammatory responses. nih.govcabidigitallibrary.org Inhibition of ERK phosphorylation can disrupt the downstream signaling that leads to the expression of pro-inflammatory genes. nih.gov

A summary of research findings on the modulation of NF-κB and ERK pathways by this compound and its derivatives is presented in Table 1.

| Compound/Derivative | Cell Line/Model | Pathway Affected | Observed Effect | Reference |

| Dietary Lignans | Various | NF-κB | Inhibition of inflammatory cytokine expression | nih.govresearchgate.net |

| Silibinosin A (contains dihydroconiferyl alcohol moiety) | RAW 264.7 macrophages | NF-κB | Decreased LPS-induced phosphorylation of NF-κB | jst.go.jp |

| 4'-O-Demethylophiopogonanone E (co-isolated with a dihydroconiferyl alcohol derivative) | RAW 264.7 cells | ERK1/2, JNK | Inhibition of phosphorylation | nih.gov |

| Dihydroconiferyl alcohol | In silico/in vitro | PPARγ, C/EBPα (related to ERK pathway) | Inhibition of expression |

Table 1: Modulation of Intracellular Signaling Pathways

Interactions with Enzymatic Targets and Receptors

The biological activity of this compound and its derivatives is also attributed to their interactions with specific enzymes and cellular receptors. While direct enzymatic targets for the parent compound are still under extensive investigation, studies on its derivatives and related molecules have shed light on potential mechanisms.

One study indicated that dihydroconiferyl alcohol can inhibit the degradation of indole-3-acetic acid (IAA) by acting as an antioxidant. smolecule.com This suggests a potential interaction with IAA-degrading enzymes like horseradish peroxidase, protecting the substrate from enzymatic breakdown. smolecule.com

More specific enzymatic inhibition has been observed with derivatives. For example, Guaiacylglycerol-8-O-4'-(sinapyl alcohol) ether, a structurally related lignan, has been identified as an inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. medchemexpress.com

In the context of plant biology, it has been suggested that dihydroconiferyl alcohol may bind to a specific receptor to enhance the effect of gibberellin on lettuce hypocotyl elongation, as its action is competitively inhibited by trans-cinnamic acid. nih.gov

The enzymatic interactions and receptor binding activities are areas of ongoing research, with the potential to reveal more specific molecular targets for this compound and its derivatives.

| Compound/Derivative | Target Enzyme/Receptor | Observed Interaction | Reference |

| Dihydroconiferyl alcohol | Indole-3-acetic acid degrading enzymes (e.g., horseradish peroxidase) | Inhibition of degradation through antioxidant activity | smolecule.com |

| Guaiacylglycerol-8-O-4'-(sinapyl alcohol) ether | Diacylglycerol O-acyltransferase 1 (DGAT1) | Inhibition of enzymatic activity | medchemexpress.com |

| Dihydroconiferyl alcohol | Postulated receptor for gibberellin action enhancement | Competitive inhibition by trans-cinnamic acid suggests receptor binding | nih.gov |

Table 2: Interactions with Enzymatic Targets and Receptors

Mechanisms of Antioxidant Action at the Cellular Level

A significant aspect of the biological activity of this compound and its derivatives lies in their antioxidant properties. The phenolic hydroxyl group in their structure is a key determinant of this activity, enabling them to scavenge free radicals and protect cells from oxidative damage.

Studies on various plant extracts containing dihydroconiferyl alcohol have consistently reported antioxidant effects. mdpi.commdpi.com For instance, erythro-guaiacylglycerol-β-O-4'-dihydroconiferyl alcohol, isolated from Canadian maple syrup, has demonstrated notable antioxidant properties. medchemexpress.cominvivochem.com

The mechanism of antioxidant action is believed to involve the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and preventing a cascade of oxidative reactions. This free radical scavenging ability has been demonstrated in various in vitro assays.

At a cellular level, the antioxidant effects can manifest in several ways. One proposed mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Lignans have been reported to activate Nrf2, a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov This provides a more comprehensive cellular defense against oxidative stress.

Furthermore, the antioxidant properties of dihydroconiferyl alcohol can indirectly influence other cellular processes. As mentioned earlier, its ability to protect IAA from degradation is a consequence of its antioxidant nature. smolecule.com This highlights how its radical scavenging capacity can have specific functional outcomes within a biological system.

| Compound/Derivative | Assay/Model | Antioxidant Mechanism | Observed Effect | Reference |

| Dihydroconiferyl alcohol | Broussonetia papyrifera extract | DPPH radical scavenging | Antioxidant activity with IC50 of 65.3 mM | mdpi.com |

| Erythro-guaiacylglycerol-β-O-4'-dihydroconiferyl alcohol | Canadian maple syrup extract | Antioxidant activity | Exhibited antioxidant properties | medchemexpress.cominvivochem.com |

| Lignans (general class) | Various | Nrf2 pathway activation | Upregulation of antioxidant gene expression | nih.gov |

| Dihydroconiferyl alcohol | In vitro (horseradish peroxidase) | Free radical scavenging | Protection of IAA from enzymatic degradation | smolecule.com |

| Lignan derivatives | Jurkat cells | Peroxide reduction | Reduction of basal and induced peroxide levels | scienceopen.com |

Table 3: Mechanisms of Antioxidant Action

Structure Activity Relationship Sar and Computational Studies of 5 3 Hydroxypropyl 2 Methoxyphenol Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies represent a important effort to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For analogues of 5-(3-Hydroxypropyl)-2-methoxyphenol, these models can provide predictive insights into the structural modifications that are likely to enhance a desired biological outcome.

Correlation of Structural Descriptors with Biological Outcomes

The development of a robust QSAR model begins with the selection of appropriate structural descriptors. These descriptors quantify various aspects of a molecule's constitution and are broadly categorized as 1D, 2D, or 3D. For a series of analogues of this compound, a hypothetical QSAR study might involve the descriptors detailed in the table below. The biological activity, for instance, could be the half-maximal inhibitory concentration (IC50) against a specific enzyme or receptor.

| Descriptor Category | Descriptor Example | Potential Influence on the Biological Activity of this compound Analogues |

| 1D Descriptors | Molecular Weight (MW) | Variations in molecular weight across a series of analogues can impact properties such as membrane permeability and accessibility to the target site. |

| Count of Hydrogen Bond Donors/Acceptors | The hydroxyl and methoxy (B1213986) groups in this compound are key sites for hydrogen bonding. Altering the number or position of these groups would directly influence interactions with biological targets. | |

| 2D Descriptors | Topological Polar Surface Area (TPSA) | TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. Modifications to the polar groups will alter the TPSA. |

| LogP (Octanol-Water Partition Coefficient) | This descriptor models the lipophilicity of the compound. The balance between hydrophilicity (from the hydroxyl and methoxy groups) and lipophilicity (from the aromatic ring and propyl chain) is crucial for pharmacokinetic profiles. | |

| 3D Descriptors | Molecular Shape and Volume | The three-dimensional arrangement of the atoms dictates how well the molecule fits into a biological target's binding site. The length and flexibility of the hydroxypropyl side chain are significant factors. |

A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be employed to derive a mathematical equation that correlates these descriptors with the observed biological activities of the analogues.

Predictive Models for Analogous Compounds

Once a statistically significant QSAR model is established, its primary utility lies in its predictive power. The model can be used to estimate the biological activity of newly designed analogues of this compound before their actual synthesis and testing. This in silico screening approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds that are predicted to be most active. The predictive performance of a QSAR model is typically assessed using a test set of compounds that were not used in the model's development.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations provide a more granular, three-dimensional view of how this compound and its analogues might interact with specific biological macromolecules.

Ligand-Target Binding Affinity Predictions

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding energy or docking score. For this compound, a hypothetical docking study against a potential enzyme target would reveal key binding interactions. For instance, the phenolic hydroxyl group might act as a hydrogen bond donor to an acidic residue in the active site, while the methoxy group could form hydrogen bonds with other polar residues. The aromatic ring may engage in π-π stacking interactions with aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

The following table illustrates a hypothetical set of binding energy predictions for this compound and its analogues docked into a putative enzyme active site.

| Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| This compound | -7.5 | Hydrogen bond with SER122 (hydroxyl group), π-π stacking with PHE288 |

| Analogue A (demethylated) | -7.1 | Loss of potential hydrogen bond from the methoxy group |

| Analogue B (hydroxylated on the propyl chain) | -8.2 | Additional hydrogen bond with GLU201 |

| Analogue C (shortened propyl chain) | -6.8 | Reduced van der Waals contacts in the binding pocket |

Conformational Analysis and Stereochemical Influences on Activity

The biological activity of a flexible molecule like this compound is not solely dependent on its chemical constitution but also on its three-dimensional shape, or conformation. The rotatable bonds in the hydroxypropyl side chain allow the molecule to adopt various conformations, only some of which may be active.

Conformational analysis studies, often performed using computational chemistry methods, can identify the low-energy, and therefore most probable, conformations of the molecule. Understanding the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is a key objective.

Furthermore, if analogues of this compound were to contain chiral centers, the stereochemistry would likely have a profound impact on biological activity. Different enantiomers or diastereomers could exhibit vastly different binding affinities and efficacies due to the stereospecific nature of biological targets. For example, one enantiomer might fit perfectly into a binding site, while its mirror image might not be able to establish the same crucial interactions, rendering it inactive.

Metabolic Investigations of 5 3 Hydroxypropyl 2 Methoxyphenol in Preclinical Models

Identification and Profiling of Metabolites in Animal Systems

No studies were found that identified or profiled the metabolites of 5-(3-Hydroxypropyl)-2-methoxyphenol in any preclinical animal model. Information regarding the biotransformation pathways, such as Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, that this specific compound undergoes in biological systems is not documented in the available literature. Consequently, no data tables on its potential metabolites in species such as rats, mice, or dogs can be provided.

Impact on Endogenous Metabolic Pathways and Biomarker Analysis

There is a lack of research investigating the effects of this compound on endogenous metabolic pathways. Scientific inquiry into how this compound might alter metabolic signatures or specific biomarkers in preclinical models has not been reported. Therefore, no information is available on its potential influence on pathways such as lipid, carbohydrate, or amino acid metabolism, and no related biomarker data can be presented.

Pharmacokinetic Considerations in Preclinical Species

Detailed pharmacokinetic studies of this compound in preclinical species have not been published. Data concerning its absorption, distribution, metabolism, and excretion (ADME) are absent from the scientific record. As a result, key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution in any animal model are unknown.

It is important to note that while information may exist for structurally similar compounds, such as the isomer 4-(3-hydroxypropyl)-2-methoxyphenol (dihydroconiferyl alcohol), this report is strictly limited to the specified compound, this compound. The absence of data highlights a gap in the current scientific knowledge regarding the metabolic and pharmacokinetic profile of this particular chemical entity. Further research would be necessary to elucidate these properties.

Future Directions and Research Applications of 5 3 Hydroxypropyl 2 Methoxyphenol

Advancements in Biomass Conversion and Lignin (B12514952) Valorization

Lignin, an abundant aromatic biopolymer, is a key focus in the shift towards sustainable resources. researchgate.net The efficient conversion of lignin into valuable chemicals, a process known as valorization, is a critical area of research. 5-(3-Hydroxypropyl)-2-methoxyphenol, also known as dihydroconiferyl alcohol, is a product of this valorization. researchgate.netnih.gov

Reductive catalytic fractionation (RCF) is a prominent method for breaking down lignin into well-defined aromatic platform chemicals with high selectivity. rsc.org This process can yield guaiacols like 4-propanol guaiacol (B22219), which can then be converted into other valuable compounds. rsc.org The synthesis of dihydroconiferyl alcohol from eugenol, another lignin-derived compound, via hydroboration is a well-established method. researchgate.net Researchers are continuously working to improve synthesis methods to increase yields and efficiency. researchgate.netusda.gov The development of these processes is crucial for establishing economically viable biorefineries that can reduce our reliance on fossil fuels.

Development of Novel Bioactive Scaffolds from Lignin-Derived Compounds

Lignin-derived compounds, including this compound, are being investigated for their potential in creating novel bioactive scaffolds. These scaffolds can have applications in tissue engineering and regenerative medicine. The inherent antioxidant and anti-inflammatory properties of many phenolic compounds make them attractive candidates for such applications. nih.govresearchgate.net

Research has shown that blends of organosolv lignin and hydroxypropyl cellulose (B213188) can be used to create photocrosslinkable inks for 3D printing. mdpi.com This technology could be used to fabricate complex, three-dimensional structures for biomedical applications. The ability to tailor the properties of these materials by combining different lignin-derived molecules and other biopolymers opens up a wide range of possibilities for creating functional and biocompatible scaffolds.

Computational Chemistry in the Rational Design of Derivatives

Computational chemistry plays a vital role in modern drug discovery and materials science. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies are used to predict the biological activities of chemical compounds based on their molecular structure. nih.govjosai.ac.jp

For 2-methoxyphenols, a class of compounds that includes this compound, electronic descriptors such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and ionization potential are calculated to understand their antioxidant capacity, cytotoxicity, and inhibitory effects on enzymes like cyclooxygenase-2 (COX-2). nih.govjosai.ac.jp This computational approach allows for the rational design of new derivatives with enhanced or specific biological activities. By modifying the structure of this compound, researchers can aim to create new molecules with improved therapeutic potential.

Role in Natural Product-Based Drug Discovery and Development

Natural products have historically been a rich source of new drugs. nih.gov Lignin-derived compounds, with their diverse structures and biological activities, represent a promising frontier in natural product-based drug discovery. nih.gov

Phenolic compounds, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. nih.govresearchgate.netmdpi.com For instance, various 2-methoxyphenols have demonstrated inhibitory effects on COX-2, an enzyme involved in inflammation and pain. nih.gov The structural similarity of this compound to other bioactive natural products suggests its potential as a lead compound for the development of new therapeutic agents. Further research into its specific biological activities and mechanisms of action is warranted to fully explore its medicinal potential.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic identifiers for 5-(3-Hydroxypropyl)-2-methoxyphenol?

- Structural Features : The compound contains a methoxy group (-OCH₃) at position 2 and a 3-hydroxypropyl (-CH₂CH₂CH₂OH) substituent at position 5 on the phenolic ring. Its molecular formula is C₁₀H₁₄O₃ (average mass: 182.22 g/mol) .

- Spectroscopic Identification :

- NMR : Protons on the hydroxypropyl chain (δ ~1.8–3.6 ppm) and aromatic protons (δ ~6.5–7.2 ppm) are characteristic. The methoxy group resonates at δ ~3.8 ppm .

- Mass Spectrometry : A molecular ion peak at m/z 182.094 (exact mass) confirms the molecular formula .

Q. What synthetic routes are commonly used to prepare this compound?

- Method 1 : Coupling reactions using 3-benzyloxyphenol and 2-methoxyphenol with catalysts like Pd/C in solvents such as dichloromethane or ethanol. The benzyl protecting group is later removed via hydrogenation .

- Method 2 : Reduction of propenyl derivatives (e.g., 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol) using hydrogenation or enzymatic reduction to yield the saturated hydroxypropyl chain .

- Key Considerations : Optimize reaction time and catalyst loading to minimize side products like quinones or over-reduced derivatives .

Q. What natural sources and extraction methods are reported for this compound?

- Natural Sources : Isolated from Chrysanthemum morifolium (compound 6) and Solanum nigrum (immature fruits) via dichloromethane extraction and chromatographic purification (e.g., silica gel, HPLC) .

- Extraction Protocol :

- Step 1 : Soxhlet extraction with dichloromethane.

- Step 2 : Fractionation using gradient elution (hexane:ethyl acetate).

- Step 3 : Final purification via reverse-phase HPLC .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 5-hydroxypropyl vs. 4-hydroxypropyl) influence reactivity and biological activity?

- Reactivity : The 5-substituted isomer exhibits higher steric accessibility for enzyme binding compared to the 4-substituted analog, which may influence oxidation rates and regioselectivity in reactions .

- Biological Activity : Positional isomers show divergent interactions with NF-κB pathways ; the 5-substituted derivative demonstrates stronger anti-inflammatory activity in macrophage assays .

Q. What analytical techniques resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Approach :

- Dose-Dependent Studies : Use in vitro assays (e.g., DPPH, FRAP) at varying concentrations (0.1–100 μM) to identify threshold effects.

- Redox Profiling : Couple HPLC with electrochemical detection to track oxidation byproducts (e.g., quinones) that may exhibit pro-oxidant behavior .

- Case Study : At <10 μM, the compound acts as an antioxidant (scavenging ROS), while >50 μM promotes quinone formation, leading to pro-oxidant effects .

Q. What enzyme targets and signaling pathways are modulated by this compound?

- Enzyme Targets :

- Cyclooxygenase-2 (COX-2) : Inhibits prostaglandin E₂ synthesis (IC₅₀ ~15 μM) via competitive binding .

- NADPH Oxidase : Reduces superoxide production in neutrophils (40% inhibition at 20 μM) .

- Pathways :

- NF-κB Pathway : Suppresses TNF-α-induced NF-κB activation by stabilizing IκBα .

- MAPK/ERK : Downregulates phosphorylation of ERK1/2 in inflammatory models .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.